molecular formula C14H20N2O3 B14065655 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide CAS No. 102128-77-8

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide

Cat. No.: B14065655
CAS No.: 102128-77-8
M. Wt: 264.32 g/mol
InChI Key: SXSMVGOQJHWONB-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide is a synthetic compound featuring a 1,4-benzodioxane core substituted with a methylamino-ethylpropionamide side chain. Its molecular formula is C₁₅H₂₀N₂O₃ (molecular weight: 276.34 g/mol), and it is structurally characterized by the benzodioxan ring system fused to a propanamide backbone with an ethylamino substituent .

Properties

CAS No.

102128-77-8

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-2-16-14(17)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,2,7-10H2,1H3,(H,16,17)

InChI Key

SXSMVGOQJHWONB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCNCC1COC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N-ethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin intermediate, which is then reacted with appropriate amines and other reagents to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N-ethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzodioxan-based propionamides, differing primarily in substituents on the amino and amide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties (cLogP, Polar Surface Area)
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide (Target) R₁=NH, R₂=ethyl C₁₅H₂₀N₂O₃ 276.34 DTXSID70907113 cLogP: ~2.1 (estimated); PSA: ~70 Ų
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide R₁=NH, R₂=methyl C₁₄H₁₈N₂O₃ 262.31 102128-78-9 cLogP: ~1.8; PSA: ~70 Ų; LD₅₀ (mouse, intraperitoneal): 350 mg/kg
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide R₁=N-methyl, R₂=diethyl C₁₇H₂₆N₂O₃ 306.40 DTXSID50907116 cLogP: ~3.0; PSA: ~55 Ų
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide R₁=NH, R₂=dimethyl C₁₄H₁₈N₂O₃ 262.31 N/A cLogP: ~1.5; PSA: ~70 Ų

Key Observations

Toxicity Profile :

  • The N-methyl analog (CAS 102128-78-9) exhibits acute toxicity in mice (LD₅₀ = 350 mg/kg, intraperitoneal) , suggesting that alkylation at the amide nitrogen influences toxicity. The target compound (N-ethyl) lacks explicit toxicity data but may have reduced acute effects due to the larger ethyl group, which often enhances metabolic stability.
  • The N,N-diethyl derivative (DTXSID50907116) has a higher cLogP (3.0 vs. 2.1), indicating greater lipophilicity, which could enhance blood-brain barrier penetration but also increase off-target risks .

Methylamino vs. Amino: The methylamino variant (e.g., DTXSID50907116) reduces hydrogen-bonding capacity (lower PSA), which may impact solubility and bioavailability .

Pharmacological Potential: The N-methyl analog has been flagged as a "reproductive effector" in toxicology databases, hinting at possible endocrine-disrupting activity . No such data exist for the N-ethyl target compound. N,N-Diethyl derivatives are often explored for CNS applications due to their lipophilicity, but their safety profiles remain unvalidated .

Biological Activity

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide (hereafter referred to as "the compound") is a synthetic organic compound notable for its complex molecular structure and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O3C_{15}H_{22}N_{2}O_{3} and a molecular weight of approximately 278.35 g/mol. Its structure consists of a central propionamide backbone linked to a 1,4-benzodioxan-2-yl group via a methylamino connection. This unique configuration suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of the compound typically involves several steps:

  • Formation of the Benzodioxan Ring : This is achieved through cyclization reactions involving benzene derivatives.
  • Introduction of the Methylamino Group : A nucleophilic substitution reaction replaces a suitable leaving group on the benzodioxan ring with a methylamino group.
  • Formation of the Propionamide Moiety : Amide coupling reactions are employed to attach the propionyl group to the methylamino substituent.

These synthetic routes are critical for producing compounds with desired biological activities and pharmacological profiles .

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For instance, sulforhodamine B assays on human prostate cancer cells indicated significant antitumor effects at low micromolar concentrations .
  • Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways. Such interactions are vital for understanding its pharmacodynamics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in prostate cancer cells
Receptor ModulationInteracts with various receptors
Enzyme InteractionPotential effects on enzyme activity

Case Studies and Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

  • Antitumor Mechanism : A study highlighted that related compounds could reduce alpha1D and alpha1B adrenoreceptor expression in prostate cancer cells, leading to apoptosis. This suggests a mechanism where receptor modulation plays a role in inducing cancer cell death .
  • Structure-Activity Relationships (SAR) : Research on similar benzodioxane derivatives has provided insights into how structural modifications can enhance biological efficacy. For example, variations in substituents on the benzodioxane ring have been shown to significantly impact antitumor activity .

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